molecular formula C11H15BrClNO B2920558 3-(4-Bromophenyl)piperidin-3-ol hydrochloride CAS No. 2126177-48-6

3-(4-Bromophenyl)piperidin-3-ol hydrochloride

Cat. No. B2920558
CAS RN: 2126177-48-6
M. Wt: 292.6
InChI Key: PKKPIVXLEUTDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromophenyl)piperidin-3-ol hydrochloride” is a chemical compound with the molecular formula C11H14BrNO.ClH . It has a molecular weight of 292.6 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)piperidin-3-ol hydrochloride” is 1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)piperidin-3-ol hydrochloride” is a solid at room temperature . It has a molecular weight of 292.6 and an average mass of 276.600 Da .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Discovery of Opioid Antagonists : Zimmerman et al. (1994) conducted structure-activity relationship studies within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, leading to the discovery of potent opioid antagonists suitable for clinical investigation of mu opioid receptor involvement in gastrointestinal motility disorders (Zimmerman et al., 1994).

  • Chiral Separation Techniques : Ali et al. (2016) presented enantiomeric resolution and simulation studies of chiral compounds on a Chiralpak IA column, highlighting the significance of hydrogen bonding and π–π interactions for chiral resolution, which could be relevant for separating enantiomers of compounds similar to 3-(4-Bromophenyl)piperidin-3-ol hydrochloride (Ali et al., 2016).

  • Cytotoxic Evaluation of Mesna Adducts : Dimmock et al. (1995) investigated the synthesis and cytotoxic evaluation of mesna adducts of certain hydrochloride compounds, revealing their activity towards P388 cells and human tumor cell lines. This research suggests the potential of these compounds in cancer therapy (Dimmock et al., 1995).

Material Science Applications

  • Anion-Exchange Membrane Performance Improvement : Du et al. (2021) discussed the construction of micro-phase separation structure in anion-exchange membranes based on poly(aryl piperidinium) cross-linked membranes, aiming to solve the trade-off between ionic conductivity and stability. This research offers insights into enhancing the performance of materials used in fuel cells and other energy technologies (Du et al., 2021).

Chemical Biology and Microbiology

  • Selective Killing of Bacterial Persisters : Kim et al. (2011) demonstrated that a specific chemical compound could selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, providing a novel approach to combating persistent bacterial infections (Kim et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines, including “3-(4-Bromophenyl)piperidin-3-ol hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-(4-bromophenyl)piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKPIVXLEUTDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)piperidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.